molecular formula C7H11LiN2O2S B2509634 lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate CAS No. 2172482-77-6

lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate

Cat. No. B2509634
M. Wt: 194.18
InChI Key: XMNGHKJYCORPNV-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate is a chemical compound with the CAS Number: 2172482-77-6 . It has a molecular weight of 194.18 . The IUPAC name for this compound is lithium 1-(tert-butyl)-1H-pyrazole-4-sulfinate . It is typically stored at temperatures below -10 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O2S.Li/c1-7(2,3)9-5-6(4-8-9)12(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder . The shipping temperature is typically maintained with an ice pack .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

lithium;1-tert-butylpyrazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S.Li/c1-7(2,3)9-5-6(4-8-9)12(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNGHKJYCORPNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)N1C=C(C=N1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate

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